Isopropyl 5-(3-bromophenyl)-2-(ethylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Isopropyl 5-(3-bromophenyl)-2-(ethylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a partially saturated pyrido[2,3-d]pyrimidine core. This structure incorporates a 3-bromophenyl substituent at position 5, an ethylthio group at position 2, a methyl group at position 7, and an isopropyl ester at position 4. Its synthesis likely involves multi-step reactions, such as Claisen–Schmidt condensations or Michael additions, as seen in analogous pyrimidine derivatives .
Properties
IUPAC Name |
propan-2-yl 5-(3-bromophenyl)-2-ethylsulfanyl-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O3S/c1-5-28-20-23-17-16(18(25)24-20)15(12-7-6-8-13(21)9-12)14(11(4)22-17)19(26)27-10(2)3/h6-10,15H,5H2,1-4H3,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJGOADXXQAZQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC(C)C)C3=CC(=CC=C3)Br)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Isopropyl 5-(3-bromophenyl)-2-(ethylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a novel compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the pyrimidine class of heterocycles, which are known for their diverse pharmacological properties.
Biological Activity Overview
Research has indicated that compounds containing pyrimidine moieties exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activity of this compound is still being elucidated through various studies.
Antibacterial Activity
Recent studies have focused on the antibacterial properties of similar pyrimidine derivatives. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds structurally related to the target compound have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with MIC values ranging from 0.25 to 64 µg/mL .
- Biofilm Formation Inhibition : Certain derivatives have been reported to inhibit biofilm formation effectively, which is crucial in treating persistent bacterial infections .
Anticancer Activity
Pyrimidine derivatives are also being explored for their anticancer potential:
- Cell Viability Assays : Compounds similar to the target have demonstrated cytotoxic effects on various cancer cell lines. For instance, one study reported that a related compound exhibited cytotoxicity with an IC50 value significantly lower than its MIC against bacterial strains .
Case Studies
- Study on Antibacterial Properties : A recent study synthesized several pyrimidine derivatives and tested their antibacterial efficacy. The results indicated that compounds with bromophenyl substitutions showed enhanced activity compared to unsubstituted analogs .
- Anticancer Activity Assessment : In another investigation, a series of pyrimidines were assessed for their ability to induce apoptosis in cancer cells. The findings suggested that modifications in the ethylthio group significantly influenced the anticancer activity .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with analogous pyrimidine derivatives reported in the literature. Key differences in substituents, ring systems, and physicochemical properties are highlighted.
Table 1: Structural and Functional Comparison
Key Findings
Core Structure Differences: The target compound’s pyrido[2,3-d]pyrimidine core (partially saturated) contrasts with the thiazolo[3,2-a]pyrimidine systems in analogs .
Substituent Effects: Bromophenyl Position: The meta-bromo substitution in the target compound vs. para-bromo in analogs (e.g., ) may reduce halogen-bonding interactions in crystal lattices, as para-substituted halogens align more favorably for π-halogen contacts . Sulfur Substituents: The ethylthio group (C-S-C₂H₅) in the target differs from thiazolo rings (C-S-C) in analogs, altering electronic and steric profiles .
Crystallographic Data :
- Analogs with thiazolo cores (e.g., ) exhibit well-defined hydrogen-bonding networks (N-H···O, C-H···Br) and π-stacking interactions. The target compound’s tetrahydropyrido core may adopt a puckered conformation, as predicted by Cremer-Pople ring-puckering parameters .
Synthetic Pathways :
- Similar compounds are synthesized via solvent-free fusion (e.g., thiourea-mediated cyclization at 120°C ) or Claisen–Schmidt condensations. The target compound’s ethylthio group suggests a thiol-alkylation step, distinct from the thiourea routes in analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
